2-chloro-N-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxamide
Overview
Description
“2-chloro-N-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxamide” is a compound that has been identified as a potent inhibitor of NF-κB and AP-1 mediated gene expression . These transcription factors regulate the expression of several critical proinflammatory proteins and cytokines, making them attractive targets for drug discovery .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including “2-chloro-N-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxamide”, has been achieved through various methods such as solution-phase parallel synthesis . The structure-activity relationship studies of this compound aimed at improving its potential oral bioavailability .Molecular Structure Analysis
The molecular structure of “2-chloro-N-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxamide” includes a pyrimidine ring substituted with a trifluoromethyl group at the 4-position, a chlorine atom at the 2-position, and a carboxamide group at the 5-position .Chemical Reactions Analysis
The compound has been identified through high throughput screening and solution-phase parallel synthesis . The carboxamide group at the 5-position is critical for activity .Scientific Research Applications
Agrochemical Applications
Trifluoromethylpyridines, which include derivatives of 2-chloro-N-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxamide, are used as a key structural motif in active agrochemical ingredients . They are used in the protection of crops from pests . Fluazifop-butyl was the first derivative introduced to the agrochemical market, and since then, more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Several derivatives of 2-chloro-N-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxamide are used in the pharmaceutical industry . Five pharmaceutical products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Veterinary Applications
Trifluoromethylpyridine derivatives, including 2-chloro-N-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxamide, are also used in the veterinary industry . Two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .
Anti-Inflammatory Applications
2-chloro-N-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxamide and its derivatives have shown anti-inflammatory effects . They inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Research on Interfacial Interactions
2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxamide may be used to investigate the effect of chemical substitutions on the interfacial interactions of pyrimidines with the phospholipid-mimic immobilized-artificial-membrane (IAM) chromatographic stationary phase .
Synthesis of Novel Compounds
2-chloro-N-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxamide is a key intermediate for the synthesis of novel compounds . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl (-cf3) group have been found to exhibit improved drug potency towards various targets, such as the reverse transcriptase enzyme .
Mode of Action
It’s known that the trifluoromethyl group can enhance the potency of drugs by lowering the pka of certain functional groups, facilitating key hydrogen bonding interactions with proteins .
Biochemical Pathways
Compounds with a trifluoromethyl group have been found to exhibit diverse pharmacological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The presence of the trifluoromethyl group can influence these properties, as fluorine-containing compounds significantly affect pharmaceutical growth .
Result of Action
The presence of the trifluoromethyl group can enhance the potency of drugs, suggesting that this compound may have significant effects at the molecular and cellular level .
Future Directions
The compound has shown promising results in several animal models of inflammation and immunosuppression . This validates the importance of AP-1 and NF-κB as potential therapeutic targets and suggests that “2-chloro-N-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxamide” and similar compounds could have potential applications in the treatment of inflammatory diseases and conditions involving an overactive immune response .
properties
IUPAC Name |
2-chloro-N-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3N3O/c13-11-17-6-8(9(19-11)12(14,15)16)10(20)18-7-4-2-1-3-5-7/h1-6H,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOWJSCEKDRUFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CN=C(N=C2C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381650 | |
Record name | 2-chloro-N-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10381650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxamide | |
CAS RN |
154563-42-5 | |
Record name | 2-chloro-N-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10381650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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